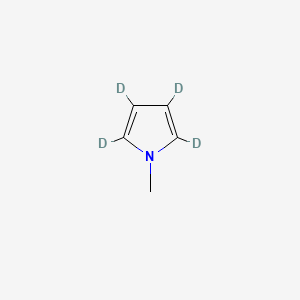

N-Methyl pyrrole-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetradeuterio-1-methylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N/c1-6-4-2-3-5-6/h2-5H,1H3/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHNLMTVIGZXSG-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N(C(=C1[2H])[2H])C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of N-Methylpyrrole-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for N-Methylpyrrole-d4, a deuterated isotopologue of N-methylpyrrole. This document details plausible synthetic routes, experimental protocols, and relevant data to support researchers in the fields of medicinal chemistry, pharmacology, and materials science. The isotopic labeling of N-methylpyrrole is a valuable tool for mechanistic studies, metabolic profiling, and as an internal standard in quantitative analyses.

Overview of Synthetic Strategies

The synthesis of N-Methylpyrrole-d4 (1-methyl-2,3,4,5-tetradeuteriopyrrole) can be approached through two primary retrosynthetic pathways:

-

Pathway A: Deuteration followed by N-methylation. This strategy involves the initial deuteration of the pyrrole ring to yield pyrrole-d5, followed by the methylation of the nitrogen atom.

-

Pathway B: N-methylation followed by deuteration. This approach begins with the synthesis of N-methylpyrrole, which is subsequently subjected to deuteration conditions.

While direct C-H activation for deuteration of N-methylpyrrole is an emerging area, particularly with transition metal catalysts, the most established and accessible laboratory methods currently favor a two-step approach. Pathway A is often preferred as the acidic conditions typically required for ring deuteration can be harsh and may lead to side reactions or degradation if performed on the more electron-rich N-methylpyrrole.

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of N-Methylpyrrole-d4 via Pathway A.

Synthesis of Pyrrole-d5 (2,3,4,5-tetradeuteriopyrrole)

The deuteration of the pyrrole ring is achieved through an acid-catalyzed hydrogen-deuterium exchange reaction.

Materials:

-

Pyrrole (C₄H₅N)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Deuterated sulfuric acid (D₂SO₄, 98 wt. % in D₂O, 99.5 atom % D)

-

Anhydrous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether or dichloromethane (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrrole (1.0 eq).

-

Add a significant excess of deuterium oxide (D₂O) (e.g., 20-30 eq).

-

Carefully add a catalytic amount of deuterated sulfuric acid (D₂SO₄) (e.g., 0.1-0.2 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for an extended period (e.g., 24-48 hours) to ensure complete isotopic exchange. The progress of the reaction can be monitored by ¹H NMR by observing the disappearance of the signals corresponding to the pyrrole ring protons.

-

After cooling to room temperature, carefully neutralize the acid catalyst by the slow addition of anhydrous sodium carbonate or potassium carbonate until the effervescence ceases.

-

Extract the deuterated pyrrole from the aqueous layer with anhydrous diethyl ether or dichloromethane (3 x volume of the initial pyrrole).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation at low temperature to avoid loss of the volatile product.

-

For higher purity, the resulting pyrrole-d5 can be distilled under reduced pressure.

Synthesis of N-Methylpyrrole-d4 from Pyrrole-d5

The N-methylation of the deuterated pyrrole is accomplished by deprotonation of the N-H bond followed by reaction with a methylating agent.

Materials:

-

Pyrrole-d5 (from step 2.1)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or other strong base (e.g., potassium hydroxide)

-

Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Syringes

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of pyrrole-d5 (1.0 eq) in anhydrous THF to the NaH suspension. Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium pyrrolide-d4 salt.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of THF).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude N-Methylpyrrole-d4 can be purified by column chromatography on silica gel or by distillation.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of N-Methylpyrrole-d4. Note that yields are highly dependent on reaction scale and optimization.

| Step | Reaction | Starting Material | Product | Typical Yield (%) | Purity (%) | Deuteration (%) |

| 1 | Ring Deuteration | Pyrrole | Pyrrole-d5 | 70-85 | >98 (after purification) | >98 |

| 2 | N-Methylation | Pyrrole-d5 | N-Methylpyrrole-d4 | 80-95 | >99 (after purification) | >98 (ring) |

Spectroscopic Data:

-

¹H NMR (CDCl₃): The ¹H NMR spectrum of N-Methylpyrrole-d4 is expected to show a singlet for the N-methyl protons (around 3.6 ppm) and a significant reduction or absence of signals for the pyrrole ring protons (typically observed around 6.1 and 6.7 ppm in the non-deuterated compound).

-

¹³C NMR (CDCl₃): The ¹³C NMR spectrum will show signals for the methyl carbon and the four deuterated carbons of the pyrrole ring. The signals for the deuterated carbons will appear as multiplets due to C-D coupling.

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) is expected at m/z = 85, corresponding to the formula C₅H₃D₄N.

Mandatory Visualizations

Synthetic Pathway Diagram

Caption: Pathway A: Deuteration of pyrrole followed by N-methylation.

Experimental Workflow Diagram

Caption: Detailed workflow for the two-step synthesis of N-Methylpyrrole-d4.

Conclusion

This guide outlines a reliable and accessible two-step synthesis of N-Methylpyrrole-d4 for research and development purposes. The presented pathway, involving the deuteration of pyrrole followed by N-methylation, provides a clear route to obtaining the desired isotopically labeled compound with high purity and deuterium incorporation. The provided experimental protocols and data serve as a valuable resource for scientists requiring this important molecule for their studies. Further optimization of reaction conditions may be necessary depending on the desired scale and specific laboratory capabilities.

Navigating the Isotopic Landscape: A Technical Guide to Deuterated N-Methylpyrrole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core physical and chemical characteristics of deuterated N-Methylpyrrole, a molecule of increasing interest in mechanistic studies, metabolic tracing, and as a building block in the synthesis of complex deuterated molecules. By leveraging the kinetic isotope effect, researchers can unlock novel insights into reaction mechanisms and metabolic pathways. This document provides a consolidated resource of available data, experimental protocols, and logical workflows to facilitate its application in research and development.

Core Physical and Chemical Properties

The introduction of deuterium into the N-Methylpyrrole structure subtly alters its physical and chemical properties. While comprehensive experimental data for all deuterated isotopologues is not extensively available in the public domain, the following tables summarize the known properties of N-Methylpyrrole and its common deuterated variants, N-Methyl-d3-pyrrole (deuterated methyl group) and N-Methyl-d4-pyrrole (deuterated pyrrole ring), to provide a comparative overview.

Table 1: General and Physical Properties

| Property | N-Methylpyrrole | N-Methyl-d3-pyrrole | N-Methyl-d4-pyrrole |

| CAS Number | 96-54-8[1][2] | 20687-13-2[3][4] | 190386-37-9[5] |

| Molecular Formula | C5H7N[1][2] | C5H4D3N[4] | C5H3D4N[5] |

| Molecular Weight | 81.12 g/mol [1] | 84.14 g/mol [6] | 85.14 g/mol [5] |

| Appearance | Colorless to light yellow liquid[1][7] | Yellow to Dark Yellow Oil[] | Not specified |

| Melting Point | -57 °C[1][2][9] | Not specified | Not specified |

| Boiling Point | 112-113 °C[1][2][9] | 110-112 °C | 112.5 °C at 760 mmHg[] |

| Density | 0.914 g/mL at 25 °C[1][2][9] | Not specified | 0.908 g/cm3 [] |

| Refractive Index | n20/D 1.489[1][9] | Not specified | Not specified |

| Solubility | Slightly soluble in water; soluble in many organic solvents like ethanol and diethyl ether.[1][7] | Soluble in Acetone, Chloroform, Methanol.[] | Not specified |

Table 2: Spectroscopic Data

| Spectrum Type | N-Methylpyrrole | Deuterated N-Methylpyrrole (General Observations) |

| ¹H NMR | Chemical shifts are solvent-dependent. In CDCl3, typical shifts are observed for the pyrrole ring protons and the N-methyl protons. The presence of a N-methyl group causes upfield shifts in the remaining ring proton resonances.[10] | In N-Methyl-d3-pyrrole, the singlet corresponding to the N-methyl protons would be absent. In N-Methyl-d4-pyrrole, the signals for the pyrrole ring protons would be absent. |

| ¹³C NMR | Chemical shifts are also solvent-dependent.[10][11] | The carbon attached to deuterium will show a characteristic C-D coupling, and the signal may be a triplet (for -CD) or a multiplet for (-CD2, -CD3). The chemical shift will be slightly upfield compared to the non-deuterated analog. |

| Mass Spec (EI) | Molecular ion (M•+) at m/z 81.[12][13] | For N-Methyl-d3-pyrrole, the molecular ion peak is expected at m/z 84. For N-Methyl-d4-pyrrole, the molecular ion peak is expected at m/z 85. Fragmentation patterns will shift based on the location of the deuterium atoms. |

| Infrared (IR) | Key absorption bands include C-H stretching, C=C stretching, and C-N stretching vibrations.[14][15][16][17] | C-D stretching vibrations will appear at lower wavenumbers (around 2100-2300 cm⁻¹) compared to C-H stretching vibrations (around 2800-3100 cm⁻¹). The fingerprint region will also show isotopic shifts. |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis and analysis of deuterated N-Methylpyrrole are not abundantly available. However, the following sections provide generalized methodologies based on established chemical principles and available literature for the synthesis of N-substituted pyrroles and the analysis of deuterated compounds.

Synthesis of Deuterated N-Methylpyrrole

The synthesis of deuterated N-Methylpyrrole can be achieved through several methods. The choice of method depends on the desired location of the deuterium labels.

1. Synthesis of N-Methyl-d3-pyrrole (Deuterated Methyl Group):

This is typically achieved by the N-alkylation of pyrrole using a deuterated methylating agent.

-

Reaction: Pyrrole is deprotonated with a strong base to form the pyrrolide anion, which is then quenched with a deuterated methyl halide (e.g., iodomethane-d3) or dimethyl-d6 sulfate.

-

Reagents and Equipment:

-

Pyrrole

-

Strong base (e.g., sodium hydride, potassium hydroxide)[18]

-

Deuterated methylating agent (e.g., Iodomethane-d3, Dimethyl-d6 sulfate)

-

Anhydrous aprotic solvent (e.g., DMF, THF, DMSO)[18]

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrole in the anhydrous solvent in a reaction flask.

-

Cool the solution in an ice bath and add the strong base portion-wise.

-

Allow the mixture to stir at room temperature for a specified time to ensure complete deprotonation.

-

Cool the reaction mixture again and add the deuterated methylating agent dropwise.

-

The reaction is then stirred at room temperature or gently heated until completion, monitored by TLC or GC-MS.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation or column chromatography.

-

2. Synthesis of N-Methyl-d4-pyrrole (Deuterated Pyrrole Ring):

This requires starting with a deuterated pyrrole precursor.

-

Reaction: The synthesis can follow the Paal-Knorr pyrrole synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine.[19] To obtain a deuterated pyrrole ring, a deuterated 1,4-dicarbonyl compound would be required. A more common approach is the direct deuteration of pyrrole itself followed by N-methylation.

-

Reagents and Equipment:

-

Pyrrole

-

Deuterium source (e.g., D₂O with an acid or base catalyst, or a deuterated acid like D₂SO₄)

-

N-methylating agent (e.g., methyl iodide, dimethyl sulfate)

-

Appropriate solvents

-

Standard laboratory glassware

-

-

Procedure (Two-step):

-

H/D Exchange: Pyrrole is subjected to H/D exchange conditions. This can be achieved by heating pyrrole in D₂O with a suitable catalyst. The acidic protons on the pyrrole ring can exchange with deuterium. This process may require elevated temperatures and extended reaction times to achieve high levels of deuteration.

-

N-Methylation: The resulting pyrrole-d4 is then N-methylated using a non-deuterated methylating agent following a similar procedure as described for N-Methyl-d3-pyrrole synthesis.

-

Analytical Characterization

The successful synthesis and purity of deuterated N-Methylpyrrole must be confirmed using a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the absence of protons at the deuterated positions. For N-Methyl-d3-pyrrole, the characteristic singlet of the methyl group will be absent. For N-Methyl-d4-pyrrole, the signals corresponding to the ring protons will be absent. The integration of remaining proton signals against an internal standard can be used to determine the extent of deuteration.

-

²H (Deuterium) NMR: To directly observe the deuterium signals and confirm their location in the molecule.

-

¹³C NMR: To observe the effect of deuterium substitution on the carbon chemical shifts (typically a slight upfield shift) and to see the characteristic coupling between carbon and deuterium (C-D coupling), which appears as a multiplet.

2. Mass Spectrometry (MS):

-

Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

-

Analysis: The molecular ion peak will confirm the incorporation of the expected number of deuterium atoms (M+3 for N-Methyl-d3-pyrrole and M+4 for N-Methyl-d4-pyrrole). The fragmentation pattern will also be altered, providing further structural confirmation. High-resolution mass spectrometry can be used to confirm the elemental composition.

3. Infrared (IR) Spectroscopy:

-

Technique: Fourier-Transform Infrared (FTIR) spectroscopy.

-

Analysis: The most significant change will be the appearance of C-D stretching bands at lower frequencies (around 2100-2300 cm⁻¹) and the disappearance or reduction in intensity of the corresponding C-H stretching bands (around 2800-3100 cm⁻¹).

Signaling Pathways and Experimental Workflows

Currently, there is no specific information in the reviewed literature detailing signaling pathways that are uniquely modulated by deuterated N-Methylpyrrole. Its primary utility lies in its application as a tracer or in studies leveraging the kinetic isotope effect to probe existing biological pathways or chemical reactions involving its non-deuterated counterpart.

The following diagrams illustrate generalized workflows for the synthesis and analysis of deuterated N-Methylpyrrole.

Caption: A generalized workflow for the synthesis of deuterated N-Methylpyrrole.

Caption: An analytical workflow for the characterization of deuterated N-Methylpyrrole.

References

- 1. Cas 96-54-8,N-Methyl pyrrole | lookchem [lookchem.com]

- 2. 96-54-8 CAS MSDS (1-Methylpyrrole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. N-Methylpyrrole: Properties, Uses, Safety, Supplier & SDS Information – Expert Guide [pipzine-chem.com]

- 9. chembk.com [chembk.com]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. 1-Methylpyrrole(96-54-8) 13C NMR spectrum [chemicalbook.com]

- 12. 1H-Pyrrole, 1-methyl- [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. bibliotekanauki.pl [bibliotekanauki.pl]

- 16. 1-Methylpyrrole(96-54-8) IR Spectrum [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. CN108191732B - Synthesis method of N-methylpyrrole - Google Patents [patents.google.com]

N-Methyl pyrrole-d4 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-Methyl pyrrole-d4, a deuterated analog of N-methylpyrrole. It is intended to be a valuable resource for researchers in analytical chemistry, pharmacology, and drug development who utilize stable isotope-labeled compounds for quantitative analysis. This document covers the fundamental properties, applications, and detailed experimental protocols for the effective use of this compound as an internal standard in mass spectrometry-based assays.

Core Compound Information

This compound is a synthetic isotopologue of N-methylpyrrole where four hydrogen atoms on the pyrrole ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative mass spectrometry, as it is chemically identical to the analyte but has a distinct, higher mass.

Physicochemical Properties

| Property | Value |

| CAS Number | 190386-37-9 |

| Molecular Formula | C₅D₄H₃N |

| Molecular Weight | 85.14 g/mol |

| Appearance | Typically a colorless to pale yellow liquid |

| Boiling Point | Approx. 114-115 °C (for non-deuterated) |

| Density | Approx. 0.92 g/mL (for non-deuterated) |

Application in Quantitative Analysis

The primary application of this compound is as an internal standard in analytical methods, particularly those employing Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis for several reasons:

-

Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer source, leading to inaccurate quantification. As this compound co-elutes with the unlabeled analyte and experiences the same matrix effects, it allows for accurate normalization of the signal.

-

Improved Precision and Accuracy: A SIL-IS corrects for variations in sample preparation, injection volume, and instrument response, leading to more reliable and reproducible results.

-

Regulatory Acceptance: Regulatory bodies such as the European Medicines Agency (EMA) favor the use of SIL-IS in bioanalytical method validations.

Experimental Protocols

While specific protocols may vary depending on the matrix and analytical instrumentation, the following provides a detailed methodology for the quantification of N-methylpyrrole in a biological matrix (e.g., plasma) using this compound as an internal standard via LC-MS/MS.

Sample Preparation: Protein Precipitation

-

Aliquoting: Aliquot 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of a 100 ng/mL this compound working solution in methanol to each sample, except for the blank matrix samples.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase.

LC-MS/MS Analysis

The following table outlines typical starting parameters for an LC-MS/MS method. These will require optimization for specific instruments and applications.

| Parameter | Typical Setting |

| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Analyte) | To be determined empirically, but based on the non-deuterated N-methylpyrrole (MW 81.12), a possible precursor ion would be m/z 82.[2] |

| MRM Transition (IS) | Precursor ion of m/z 86 (M+H)⁺, with the product ion to be determined experimentally. |

| Collision Energy | To be optimized for each transition. |

Data Presentation and Interpretation

The concentration of N-methylpyrrole in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve generated from samples with known concentrations of the analyte and a constant concentration of the internal standard.

Expected Mass Spectra

The mass spectrum of this compound will show a molecular ion peak at a higher m/z value compared to its non-deuterated counterpart due to the four deuterium atoms. For the non-deuterated N-methylpyrrole, the molecular ion is observed at m/z 81 under electron ionization.[2] Therefore, for this compound, the molecular ion is expected at m/z 85. The fragmentation pattern will be similar, but fragments containing deuterium atoms will also exhibit a corresponding mass shift.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for a typical quantitative analysis using this compound as an internal standard.

Caption: A flowchart of the quantitative analysis process.

References

A Technical Guide to Commercial N-Methyl pyrrole-d4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available N-Methyl pyrrole-d4, a deuterated analogue of N-Methyl pyrrole. This guide is designed to assist researchers, scientists, and drug development professionals in sourcing and utilizing this stable isotope-labeled compound for a variety of research applications. The information presented herein covers key commercial suppliers, quantitative specifications, and detailed experimental protocols for its use as an internal standard in analytical methodologies.

Commercial Supplier Landscape for this compound

The acquisition of high-quality deuterated compounds is a critical first step in many research endeavors. This compound is available from a number of reputable chemical suppliers who specialize in stable isotope-labeled compounds. A summary of key quantitative data from prominent suppliers is presented in Table 1 for easy comparison. Researchers are advised to request a certificate of analysis (CoA) from their chosen supplier to obtain lot-specific data.

Table 1: Comparison of Commercial Suppliers for this compound

| Supplier | CAS Number | Isotopic Enrichment (atom % D) | Chemical Purity | Available Quantities |

| CDN Isotopes | 190386-37-9 | ≥99%[1] | Information not readily available | 0.5 g, 1 g |

| MedchemExpress | 190386-37-9 | Information not readily available | Information not readily available | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |

| BOC Sciences | 190386-37-9 | Information not readily available | Information not readily available | Inquire for details |

| Mithridion | 190386-37-9 | Information not readily available | Information not readily available | 100 mg[2] |

Note: Information on chemical purity and isotopic enrichment is not always publicly available and may require direct inquiry with the supplier. Pricing is subject to change and is best obtained by requesting a quote.

Applications in Research

This compound serves as a valuable tool in a range of research applications, primarily as an internal standard for quantitative analysis.[3][4] Its deuteration renders it chemically similar to its non-labeled counterpart, N-Methyl pyrrole, while being distinguishable by mass spectrometry. This property is highly advantageous in techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the accurate quantification of N-Methyl pyrrole in complex matrices.

Experimental Protocols

The following section provides a detailed, generalized methodology for the use of this compound as an internal standard in LC-MS/MS analysis. This protocol is a composite based on established practices for using deuterated internal standards in bioanalysis and environmental testing. Researchers should adapt this protocol based on their specific instrumentation, matrix, and the concentration of the analyte.

Protocol: Quantification of N-Methyl pyrrole in a Biological Matrix using this compound as an Internal Standard by LC-MS/MS

1. Materials and Reagents:

-

N-Methyl pyrrole (analyte standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., plasma, urine)

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

LC-MS/MS system with an electrospray ionization (ESI) source

2. Preparation of Standard and Internal Standard Stock Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve N-Methyl pyrrole in methanol to a final concentration of 1 mg/mL.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to a final concentration of 1 mg/mL.

3. Preparation of Calibration Standards and Quality Control Samples:

-

Prepare a series of calibration standards by spiking the biological matrix with the analyte stock solution to achieve a concentration range that brackets the expected analyte concentration in the samples.

-

Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range in the same biological matrix.

-

Add a fixed concentration of the this compound internal standard to all calibration standards, QC samples, and unknown samples.

4. Sample Preparation (Protein Precipitation):

-

To 100 µL of the matrix sample (calibration standard, QC, or unknown), add 300 µL of acetonitrile containing the this compound internal standard.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

5. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) transitions:

-

N-Methyl pyrrole: Determine the precursor and product ions (e.g., monitor the transition of the protonated molecule to a characteristic fragment ion).

-

This compound: Determine the precursor and product ions, which will be shifted by +4 m/z units compared to the non-labeled analyte.

-

-

Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the internal standard.

-

6. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.

Visualizing Workflows and Concepts

To further clarify the processes involved in utilizing this compound, the following diagrams have been generated using the Graphviz DOT language.

References

An In-depth Technical Guide to N-Methylpyrrole-d4: Safety, Handling, and Experimental Applications

This guide provides comprehensive safety information, handling precautions, and an overview of the experimental applications of N-Methylpyrrole-d4 for researchers, scientists, and professionals in drug development.

Introduction

N-Methylpyrrole-d4 is the deuterated analog of N-Methylpyrrole, a five-membered heterocyclic aromatic compound.[1] In N-Methylpyrrole-d4, the four hydrogen atoms on the pyrrole ring are replaced with deuterium. This isotopic labeling makes it a valuable tool in various analytical and research applications, primarily as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][] It can also be used as a tracer in studies of drug metabolism and pharmacokinetics.[] While its chemical properties are nearly identical to its non-deuterated counterpart, the same rigorous safety and handling protocols must be observed.

Hazard Identification and Classification

N-Methylpyrrole-d4 is classified as a hazardous substance. The following tables summarize its hazard statements and precautionary measures based on the data available for N-Methylpyrrole.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 2 / 3 | H225: Highly flammable liquid and vapor / H226: Flammable liquid and vapor.[3][4] |

| Acute Toxicity, Oral | Category 3 / 4 | H301: Toxic if swallowed / H302: Harmful if swallowed.[3][4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[4] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation.[3] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 3 | H402: Harmful to aquatic life.[4] |

Table 2: Signal Word and Pictograms

| Signal Word | Pictograms |

| Danger | GHS02 (Flame), GHS05 (Corrosion), GHS06 (Skull and Crossbones) |

Source: Information synthesized from multiple safety data sheets for N-Methylpyrrole.[3][4][5]

Physical and Chemical Properties

The physical and chemical properties of N-Methylpyrrole-d4 are similar to those of N-Methylpyrrole.

Table 3: Physical and Chemical Data

| Property | Value |

| Molecular Formula | C₅H₃D₄N |

| Appearance | Yellow to dark yellow oil/liquid.[][6] |

| Boiling Point | 112-113 °C (lit.).[6] |

| Melting Point | -57 °C (lit.).[6] |

| Flash Point | 15 °C / 59 °F.[7] |

| Density | 0.914 g/mL at 25 °C (lit.).[6] |

| Vapor Density | 2.8 (vs air).[6] |

| Vapor Pressure | 15 mm Hg (20.2 °C).[6] |

| Solubility | Soluble in acetone, chloroform, methanol, and other organic solvents.[][7] Limited solubility in water (13 g/L).[6] |

| Stability | Stable under normal conditions.[3] May decompose on exposure to air and moisture.[4] |

| Reactivity | Vapors may form explosive mixtures with air.[4] Incompatible with acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[3][8] |

Handling and Storage Precautions

Proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.

General Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[4]

-

Avoid breathing vapors or mists.[4]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3]

-

Use only non-sparking tools and take precautionary measures against static discharge.[3][4]

-

All metal parts of equipment must be grounded to avoid ignition of vapors by static electricity.[3]

-

Do not eat, drink, or smoke when using this product.[4]

-

Wash hands thoroughly after handling.[4]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]

-

Store away from incompatible materials.[8]

-

The product is sensitive to air, light, and moisture; consider storing under an inert gas.[4]

-

Store in a locked-up or restricted-access area.[4]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling N-Methylpyrrole-d4.

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[5]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and flame-retardant antistatic protective clothing.[4][5]

-

Respiratory Protection: If vapors or aerosols are generated, use a respirator with an appropriate filter.[4]

Caption: Required Personal Protective Equipment (PPE).

Emergency Procedures

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician.[9]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Consult a physician if irritation persists.[3]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[9]

-

If Swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][5]

Spill and Leak Procedures:

-

Evacuate personnel to a safe area.[4]

-

Ensure adequate ventilation. Remove all sources of ignition.[5]

-

Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9][10]

-

Contain and collect the spillage with non-combustible absorbent material (e.g., sand, earth, vermiculite) and place it in a container for disposal according to local regulations.[10]

-

Use spark-proof tools and explosion-proof equipment.[10]

Experimental Protocols and Workflows

While specific experimental protocols are highly dependent on the research context, N-Methylpyrrole-d4 is most commonly used as an internal standard. Below is a generalized workflow for its application in quantitative LC-MS analysis.

Methodology: Use as an Internal Standard in LC-MS

-

Standard Preparation: Prepare a stock solution of N-Methylpyrrole-d4 of a known concentration in a suitable solvent (e.g., methanol, acetonitrile).

-

Sample Preparation: Prepare the experimental samples (e.g., plasma, tissue homogenate) containing the analyte of interest (non-deuterated N-Methylpyrrole or a structurally similar compound).

-

Spiking: Add a precise and known amount of the N-Methylpyrrole-d4 internal standard stock solution to each experimental sample, calibration standard, and quality control sample.

-

Extraction: Perform the necessary sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard.

-

Analysis: Inject the prepared samples into an LC-MS/MS system. The analyte and the deuterated internal standard will co-elute or elute very closely.

-

Quantification: Monitor the specific mass transitions for both the analyte and N-Methylpyrrole-d4. The ratio of the analyte's peak area to the internal standard's peak area is used to construct a calibration curve and quantify the analyte in the unknown samples. The internal standard corrects for variations in sample preparation, injection volume, and instrument response.

Caption: Generalized workflow for using N-Methylpyrrole-d4 in LC-MS.

Logical Relationships and Applications

The primary value of N-Methylpyrrole-d4 lies in its relationship to its non-deuterated form and its utility in analytical chemistry.

Caption: Relationship and applications of N-Methylpyrrole-d4.

Disposal Considerations

Dispose of N-Methylpyrrole-d4 and any contaminated materials in accordance with federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.[5] Waste must be disposed of in a licensed hazardous-waste disposal facility.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the SDS provided by the manufacturer before handling any chemical.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Cas 96-54-8,N-Methyl pyrrole | lookchem [lookchem.com]

- 7. chembk.com [chembk.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. spectrumchemical.com [spectrumchemical.com]

Solubility Profile of N--Methylpyrrole-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Methylpyrrole-d4. Due to the limited availability of direct solubility data for the deuterated variant, this document leverages data from its non-deuterated counterpart, N-Methylpyrrole. The isotopic substitution of deuterium for protium is not expected to significantly alter the compound's solubility properties. This guide presents available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing solubility.

Core Solubility Data

N-Methylpyrrole is generally characterized as being soluble in many organic solvents while exhibiting limited solubility in water.

Table 1: Solubility of N-Methylpyrrole in Various Solvents

| Solvent | Type | Solubility | Temperature (°C) | Notes |

| Water | Polar Protic | 13 g/L[1][2][3] | 20 | Considered insoluble or poorly soluble by some sources[3][4][5][6]. |

| Alcohol (e.g., Ethanol) | Polar Protic | Soluble[3][4][5][6] | Not Specified | Miscible with most common organic solvents. |

| Diethyl Ether | Non-polar | Soluble[7] | Not Specified | Generally soluble in non-polar organic solvents. |

| Other Organic Solvents | Various | Soluble[3][4][5][6] | Not Specified | Miscible with most common organic solvents. |

Experimental Protocols for Solubility Determination

The following are generalized yet detailed methodologies for determining the solubility of a compound like N-Methylpyrrole-d4.

Qualitative Solubility Testing

This method provides a rapid assessment of a compound's solubility in various solvents, which can indicate the presence of certain functional groups.

Materials:

-

Small test tubes

-

Spatula

-

Compound to be tested (e.g., N-Methylpyrrole-d4)

-

Solvents: Water, 5% NaOH, 5% NaHCO₃, 5% HCl, and concentrated H₂SO₄

-

Litmus paper

Procedure:

-

Water Solubility:

-

Add approximately 25 mg or 0.05 mL of the compound to a small test tube.

-

Add 0.75 mL of water in small portions, shaking vigorously after each addition.

-

Observe if the compound dissolves completely.

-

If the compound is water-soluble, test the solution with litmus paper to determine its acidity or basicity.[8][9]

-

-

Acid/Base Solubility (for water-insoluble compounds):

-

If the compound is insoluble in water, use separate test tubes to test its solubility in 0.75 mL of 5% NaOH, 5% NaHCO₃, and 5% HCl, following the same procedure as the water solubility test.[8][9]

-

Solubility in 5% NaOH suggests an acidic functional group.

-

Solubility in 5% NaHCO₃ suggests a strong organic acid.[8]

-

Solubility in 5% HCl indicates an organic base.[8]

-

-

Solubility in Concentrated Sulfuric Acid:

-

If the compound is insoluble in the above solvents, test its solubility in cold, concentrated sulfuric acid. Solubility in this strong acid can indicate the presence of functional groups that can be protonated, such as those containing oxygen, nitrogen, or sulfur.

-

Quantitative Solubility Determination: The Shake-Flask Method

This is a widely used method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Procedure:

-

Sample Preparation:

-

Add an excess amount of the solid compound to a vial. The excess is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in a shaker or incubator set to a constant temperature.

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

To separate the saturated solution from the excess solid, centrifuge the vials.[10]

-

Carefully draw the supernatant (the clear, saturated solution) using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[10]

-

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Analyze the filtered saturated solution and the standard solutions using a suitable analytical method like HPLC.[10]

-

Generate a calibration curve from the standard solutions.

-

Use the calibration curve to determine the concentration of the compound in the saturated solution. This concentration is the solubility of the compound at that specific temperature.

-

Visualizing the Solubility Assessment Workflow

The following diagram illustrates a logical workflow for determining the solubility characteristics of a compound.

Caption: A workflow for determining the solubility of a chemical compound.

References

- 1. Cas 96-54-8,N-Methyl pyrrole | lookchem [lookchem.com]

- 2. jnfuturechemical.com [jnfuturechemical.com]

- 3. 1-Methylpyrrole CAS#: 96-54-8 [m.chemicalbook.com]

- 4. 96-54-8 CAS MSDS (1-Methylpyrrole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. N-Methyl pyrrole [chembk.com]

- 6. N-Methyl pyrrole CAS 96-54-8 NMP - Buy N-Methyl pyrrole, CAS 96-54-8, NMP Product on Boss Chemical [bosschemical.com]

- 7. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. benchchem.com [benchchem.com]

Spectroscopic Profile of N-Methyl-d4-pyrrole: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for N-Methyl-d4-pyrrole (N-Methyl-d3-pyrrole-2,3,4,5-d4), a deuterated isotopologue of N-Methylpyrrole. This document is intended for researchers, scientists, and drug development professionals who utilize deuterated compounds for mechanistic studies, as internal standards in quantitative analysis by NMR, GC-MS, or LC-MS, or to alter metabolic profiles.[1]

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the predicted ¹H, ¹³C, and ²H NMR data for N-Methyl-d4-pyrrole.

Table 1: Predicted ¹H NMR Data for N-Methyl-d4-pyrrole

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~3.6 | Singlet (residual protons) | N-CD₃ |

| ~6.6 | Singlet (residual protons) | C2/C5-D |

| ~6.1 | Singlet (residual protons) | C3/C4-D |

Note: In a fully deuterated sample, the proton NMR spectrum would ideally show no signals. The predicted signals correspond to the potential presence of residual, non-deuterated compound.

Table 2: Predicted ¹³C NMR Data for N-Methyl-d4-pyrrole

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~121 | Triplet | C2/C5-D |

| ~108 | Triplet | C3/C4-D |

| ~36 | Septet | N-CD₃ |

Note: The chemical shifts are based on data for N-Methylpyrrole and may be slightly altered by isotopic effects. The multiplicity is due to coupling with deuterium (I=1), following the 2nI+1 rule.

Table 3: Predicted ²H NMR Data for N-Methyl-d4-pyrrole

| Chemical Shift (δ) ppm | Assignment |

| ~6.6 | C2/C5-D |

| ~6.1 | C3/C4-D |

| ~3.6 | N-CD₃ |

Infrared (IR) Spectroscopy

The IR spectrum of N-Methyl-d4-pyrrole is expected to show significant shifts in vibrational frequencies involving C-H and N-CH₃ bonds compared to its non-deuterated counterpart due to the heavier mass of deuterium.

Table 4: Predicted IR Absorption Bands for N-Methyl-d4-pyrrole

| Wavenumber (cm⁻¹) | Assignment |

| ~2250-2100 | C-D Stretching |

| ~1500-1400 | Pyrrole Ring Stretching |

| ~1100-1000 | C-D Bending |

| ~900-800 | C-D Bending |

Mass Spectrometry (MS)

The mass spectrum of N-Methyl-d4-pyrrole will be characterized by a molecular ion peak corresponding to its increased molecular weight due to the four deuterium atoms on the pyrrole ring and three on the methyl group.

Table 5: Predicted Mass Spectrometry Data for N-Methyl-d4-pyrrole

| m/z | Assignment |

| 88 | Molecular Ion [M]⁺ |

| 87 | [M-D]⁺ |

| 71 | [M-CD₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters may need to be optimized for specific equipment and sample concentrations.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of N-Methyl-d4-pyrrole in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[2]

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum using a standard pulse program.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak.[2]

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-150 ppm).

-

Use a sufficient number of scans for adequate signal-to-noise.

²H NMR Acquisition:

-

Acquire a one-dimensional deuterium spectrum.

-

Set the spectral width to cover the expected chemical shift range for deuterium.

FT-IR Spectroscopy

Sample Preparation (Neat Liquid):

-

Place one drop of neat N-Methyl-d4-pyrrole between two polished salt plates (e.g., NaCl or KBr).[2]

Sample Preparation (Solution):

-

Dissolve a small amount of the compound in a suitable solvent (e.g., CCl₄) and place the solution in a liquid IR cell.[2]

Data Acquisition:

-

Record a background spectrum of the salt plates or the solvent-filled cell.[2]

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).[2]

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.[2]

Mass Spectrometry

Sample Introduction:

-

Introduce the sample via a suitable method such as direct infusion or through a gas or liquid chromatograph.

Ionization:

-

Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and expected fragments.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and generalized experimental protocols for the characterization of N-Methyl-d4-pyrrole. While direct experimental data is currently limited in the public domain, the information presented here, derived from the analysis of its non-deuterated analog and established spectroscopic principles, serves as a valuable resource for researchers in the fields of analytical chemistry, drug metabolism, and synthetic chemistry. The provided workflows offer a clear and concise guide for the acquisition of high-quality spectroscopic data for this and similar deuterated compounds.

References

A Technical Guide to the Applications of N-Methylpyrrole-d4 in Organic Synthesis and Analysis

For Researchers, Scientists, and Drug Development Professionals

N-Methylpyrrole-d4 (NMP-d4), the deuterated isotopologue of N-Methylpyrrole, serves as a specialized reagent in advanced organic synthesis and analytical chemistry. Its utility stems from the incorporation of four deuterium atoms on the pyrrole ring, which imparts a distinct mass signature without significantly altering its chemical reactivity. This enables its use in applications where precise tracking and quantification are paramount. While extensive literature detailing diverse synthetic applications is specialized, the primary roles of NMP-d4 are well-established in mechanistic studies, quantitative analysis, and the synthesis of labeled compounds.[1][]

Core Applications of N-Methylpyrrole-d4

The strategic replacement of hydrogen with deuterium is a powerful tool in chemical and pharmaceutical research.[1] Deuteration can influence the pharmacokinetic and metabolic profiles of drug molecules, often leading to improved therapeutic properties.[1][3] The primary applications of NMP-d4 fall into three main categories:

-

Internal Standard for Quantitative Analysis: NMP-d4 is frequently employed as an internal standard for mass spectrometry (MS) based quantification, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4][5] Because it co-elutes with the non-deuterated analyte but is distinguished by its higher mass, it can correct for variations in sample preparation, injection volume, and ionization efficiency, leading to highly accurate and precise measurements.[4][5]

-

Tracer for Mechanistic and Metabolic Studies: The deuterium labels on NMP-d4 act as a stable isotopic tracer.[1] This allows researchers to follow the fate of the N-methylpyrrole moiety through complex reaction sequences or biological pathways. By incorporating NMP-d4 into a larger molecule, its metabolic breakdown can be meticulously studied, providing critical insights during drug development.[][6]

-

Elucidation of Reaction Mechanisms via Kinetic Isotope Effect (KIE) Studies: The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes.[7][8] By comparing the reaction rates of N-methylpyrrole and NMP-d4, particularly in reactions involving the cleavage of a C-H bond on the pyrrole ring, chemists can gain valuable information about the rate-determining step and the structure of the transition state.[8][9] A significant KIE (kH/kD > 1) suggests that the C-H bond is broken in the rate-determining step.

Experimental Protocols and Data

2.1. Application as an Internal Standard in LC-MS/MS Analysis

This protocol outlines a generalized procedure for using NMP-d4 as an internal standard to quantify a hypothetical analyte containing the N-methylpyrrole core structure in a complex matrix, such as plasma.

Experimental Protocol:

-

Preparation of Stock Solutions:

-

Prepare a 1.0 mg/mL stock solution of the analyte in methanol.

-

Prepare a 1.0 mg/mL stock solution of N-Methylpyrrole-d4 (Internal Standard, IS) in methanol.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Serially dilute the analyte stock solution with methanol to prepare working solutions for calibration standards.

-

Spike control plasma with the analyte working solutions to create calibration standards at concentrations ranging from 1 to 1000 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

-

-

Sample Preparation:

-

To 50 µL of each calibration standard, QC sample, or study sample, add 25 µL of the NMP-d4 working solution (e.g., at 200 ng/mL).

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute, then centrifuge at 12,000 x g for 10 minutes.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant onto an LC-MS/MS system.

-

Use chromatographic conditions (e.g., C18 column, mobile phase gradient of water and acetonitrile with 0.1% formic acid) that provide good separation for the analyte.

-

Optimize mass spectrometer parameters for the analyte and the NMP-d4 internal standard using Multiple Reaction Monitoring (MRM).

-

Data Presentation:

A calibration curve is constructed by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the nominal concentration of the analyte. The response should be linear over the calibrated range.

| Analyte Conc. (ng/mL) | Analyte Peak Area | IS (NMP-d4) Peak Area | Peak Area Ratio (Analyte/IS) |

| 1.0 | 1,520 | 755,000 | 0.0020 |

| 5.0 | 7,650 | 761,000 | 0.0101 |

| 25.0 | 38,100 | 752,000 | 0.0507 |

| 100.0 | 153,000 | 759,000 | 0.2016 |

| 500.0 | 762,000 | 754,000 | 1.0106 |

| 1000.0 | 1,515,000 | 751,000 | 2.0173 |

Table 1: Representative quantitative data for an LC-MS/MS calibration curve using N-Methylpyrrole-d4 as an internal standard. Data is hypothetical.

Visualizing Workflows and Concepts

3.1. Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for using NMP-d4 as an internal standard in a quantitative bioanalytical assay.

3.2. Logical Diagram for Kinetic Isotope Effect Studies

This diagram illustrates the logical relationship in a Kinetic Isotope Effect (KIE) experiment, where the breaking of a C-H or C-D bond is the rate-determining step.

Synthesis Considerations

While NMP-d4 is typically purchased from specialized suppliers, understanding its synthesis provides insight into its structure. One common method for preparing deuterated heterocycles involves isotope exchange. For instance, heating the corresponding non-deuterated carboxylic acid precursor with sodium deuteroxide in deuterium oxide can achieve high levels of deuterium incorporation before a final decarboxylation step.[10] Synthesis of the N-methylpyrrole core itself can be achieved through various methods, such as the Paal-Knorr synthesis from a 1,4-dicarbonyl compound and methylamine.[11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]

- 4. lcms.cz [lcms.cz]

- 5. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. Convenient preparations of deuterium-substituted furan-, thiophen-, and N-methylpyrrole-2-carboxylic acids, and of tetradeuteriofuran - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of N-Methylpyrrole using N-Methylpyrrole-d4 as an Internal Standard by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for the quantitative analysis of N-Methylpyrrole in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with N-Methylpyrrole-d4 as an internal standard. N-Methylpyrrole is a significant compound in organic synthesis and can be present as a residual solvent or impurity in pharmaceutical products and other materials. Accurate quantification is therefore crucial for quality control and safety assessment.

The use of a deuterated internal standard, such as N-Methylpyrrole-d4, is a robust method for quantitative analysis.[1] This approach, known as isotope dilution mass spectrometry, offers high precision and accuracy by compensating for variations in sample preparation, injection volume, and matrix effects. The internal standard, being chemically almost identical to the analyte, co-elutes and experiences similar ionization and fragmentation, thus ensuring reliable quantification.

Principle of the Method

A known concentration of N-Methylpyrrole-d4 is added to the samples and calibration standards. The samples are then analyzed by GC-MS. The gas chromatograph separates N-Methylpyrrole from other components in the sample matrix, and the mass spectrometer detects and quantifies both N-Methylpyrrole and N-Methylpyrrole-d4. Quantification is achieved by calculating the ratio of the peak area of the analyte (N-Methylpyrrole) to the peak area of the internal standard (N-Methylpyrrole-d4) and comparing this ratio to a calibration curve.

Materials and Reagents

-

Analytes and Standards:

-

N-Methylpyrrole (≥99% purity)

-

N-Methylpyrrole-d4 (≥98% isotopic purity)

-

-

Solvents:

-

Methanol (GC grade or equivalent)

-

Dichloromethane (GC grade or equivalent)

-

Deionized water

-

-

Gases:

-

Helium (99.999% purity or higher) for GC carrier gas

-

Experimental Protocols

Preparation of Standard Solutions

4.1.1. Stock Solutions (1000 µg/mL)

-

N-Methylpyrrole Stock Solution: Accurately weigh approximately 100 mg of N-Methylpyrrole into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.

-

N-Methylpyrrole-d4 Internal Standard (IS) Stock Solution: Accurately weigh approximately 10 mg of N-Methylpyrrole-d4 into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

4.1.2. Working Standard Solutions

-

Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution 1:100 with methanol.

-

Calibration Curve Standards: Prepare a series of calibration standards by spiking appropriate amounts of the N-Methylpyrrole stock solution and a constant amount of the IS working solution into a suitable solvent (e.g., methanol or a blank matrix extract). A typical calibration range would be 0.1 µg/mL to 50 µg/mL.

Sample Preparation

The following is a general sample preparation protocol. It may need to be adapted based on the specific sample matrix.

-

Accurately weigh approximately 1 g of the sample into a 10 mL volumetric flask.

-

Add a known volume of the Internal Standard Working Solution (e.g., 100 µL of 10 µg/mL N-Methylpyrrole-d4).

-

Add a suitable extraction solvent (e.g., dichloromethane) to the flask.

-

Vortex or sonicate the sample for 15 minutes to ensure complete extraction of N-Methylpyrrole.

-

Dilute to the mark with the extraction solvent.

-

Filter the extract through a 0.22 µm syringe filter into a GC vial.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of N-Methylpyrrole. These may require optimization for specific instruments and applications.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless (or split 10:1 for higher concentrations) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 200 °CHold: 2 min at 200 °C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Electron Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions Monitored | |

| N-Methylpyrrole | m/z 81 (Quantifier), m/z 54, 80 (Qualifiers) |

| N-Methylpyrrole-d4 | m/z 85 (Quantifier), m/z 56, 84 (Qualifiers) |

Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas for the quantifier ions of N-Methylpyrrole (m/z 81) and N-Methylpyrrole-d4 (m/z 85).

-

Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of N-Methylpyrrole to the peak area of N-Methylpyrrole-d4 against the concentration of N-Methylpyrrole for the calibration standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

-

Quantification: Calculate the concentration of N-Methylpyrrole in the samples using the linear regression equation from the calibration curve.

Method Validation Data (Illustrative)

The following tables present illustrative quantitative data for a typical validated GC-MS method for N-Methylpyrrole using N-Methylpyrrole-d4 as an internal standard.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range | 0.1 - 50 µg/mL |

| Regression Equation | y = 1.2345x + 0.0012 |

| Coefficient of Determination (R²) | > 0.998 |

| Number of Calibration Points | 7 |

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Concentration (µg/mL) |

| Limit of Detection (LOD) | 0.03 |

| Limit of Quantification (LOQ) | 0.1 |

Table 3: Accuracy and Precision

| Spiked Concentration (µg/mL) | Mean Measured Concentration (µg/mL) (n=6) | Recovery (%) | Precision (%RSD) |

| 0.5 | 0.49 | 98.0 | 4.5 |

| 5.0 | 5.08 | 101.6 | 2.8 |

| 25.0 | 24.65 | 98.6 | 1.9 |

Visualizations

Caption: Experimental workflow for the quantitative analysis of N-Methylpyrrole.

Caption: Logical relationship for quantification using an internal standard.

Conclusion

The described GC-MS method utilizing N-Methylpyrrole-d4 as an internal standard provides a reliable and robust approach for the accurate quantification of N-Methylpyrrole. The use of a deuterated internal standard effectively mitigates potential errors arising from sample preparation and instrumental variability, ensuring high-quality data for research, development, and quality control purposes. The provided protocol and illustrative data serve as a comprehensive guide for the implementation of this analytical method.

References

Application Notes and Protocols for Quantitative NMR Spectroscopy using N-Methyl pyrrole-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of chemical compounds. Unlike many other analytical methods, qNMR is a primary ratio method, meaning it can provide accurate quantification without the need for a calibration curve using the identical analyte. The fundamental principle of qNMR lies in the direct proportionality between the integral of a specific NMR signal and the number of nuclei contributing to that signal.

For accurate absolute quantification, a certified internal standard (IS) of known purity is added to the sample at a precisely weighed amount. The concentration or purity of the analyte is then determined by comparing the integral of a selected analyte signal to the integral of a signal from the internal standard.

N-Methyl pyrrole-d4 is an excellent internal standard for ¹H qNMR for several reasons:

-

Simplified Spectrum: The deuteration at the 2, 3, 4, and 5 positions of the pyrrole ring eliminates the corresponding proton signals, leaving a sharp singlet for the N-methyl group. This minimizes the potential for signal overlap with the analyte.

-

Chemical Shift in a Relatively Uncrowded Region: The N-methyl singlet appears in a region of the ¹H NMR spectrum that is often free from analyte signals.

-

Good Solubility: It is soluble in common deuterated solvents used for NMR analysis.

-

High Purity: It is available commercially at high isotopic and chemical purity.

These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of organic molecules, particularly relevant in the field of drug development and quality control.

Experimental Workflow Overview

The overall workflow for a qNMR experiment using an internal standard is a systematic process that ensures accuracy and reproducibility. The key stages involve careful sample preparation, optimization of NMR data acquisition parameters, and meticulous data processing and analysis.

Caption: General workflow for quantitative NMR using an internal standard.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for determining the purity of a hypothetical analyte, "Compound X," using this compound as the internal standard.

3.1. Materials and Equipment

-

Analyte: Compound X (Molecular Weight to be specified)

-

Internal Standard: this compound (MW: 85.15 g/mol , Purity ≥ 99.5%)

-

Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

-

Equipment:

-

Analytical balance (readability of at least 0.01 mg)

-

Vortex mixer

-

High-quality 5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

-

3.2. Sample Preparation

Accurate weighing is critical for the success of a qNMR experiment.

-

Weighing the Internal Standard: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial. Record the exact mass.

-

Weighing the Analyte: To the same vial, add approximately 10-20 mg of Compound X. A molar ratio of approximately 1:1 between the analyte and the internal standard is often ideal. Record the exact mass.

-

Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

-

Homogenization: Securely cap the vial and vortex for at least 1 minute to ensure complete dissolution and a homogeneous solution. Visually inspect the solution to ensure no solid particles remain.

-

Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

3.3. NMR Data Acquisition

Quantitative NMR requires specific acquisition parameters to ensure that the signal intensities are directly proportional to the number of protons.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Allow the sample temperature to equilibrate for at least 5 minutes.

-

Tune and match the probe for the sample.

-

Perform shimming to optimize the magnetic field homogeneity. High-quality shimming is essential for accurate integration.

-

-

Acquisition Parameters:

-

Pulse Width (PW): Calibrate a 90° pulse for the sample.

-

Relaxation Delay (D1): Set a long relaxation delay to ensure complete relaxation of all relevant protons between scans. A value of at least 5 times the longest T₁ relaxation time (D1 ≥ 5 * T₁_max) of both the analyte and internal standard signals is recommended. If T₁ values are unknown, a conservative D1 of 30-60 seconds is often used.

-

Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated. This is crucial for integration accuracy.

-

Receiver Gain (RG): Set the receiver gain to a level that maximizes the signal without causing clipping of the Free Induction Decay (FID).

-

Table 1: Recommended NMR Acquisition Parameters

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | ≥ 400 MHz | Better signal dispersion, reducing overlap. |

| Pulse Width (PW) | Calibrated 90° | Maximizes signal intensity per scan. |

| Relaxation Delay (D1) | ≥ 5 x T₁_max (or 30-60 s) | Ensures full relaxation for accurate quantification. |

| Acquisition Time (AT) | ≥ 3 s | Provides adequate digital resolution. |

| Number of Scans (NS) | 16 - 128 (or until S/N > 250) | Ensures high signal-to-noise for precise integration. |

| Temperature | 298 K (or other controlled T) | Maintains stable chemical shifts and sample integrity. |

3.4. Data Processing

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor (LB) of 0.3 Hz to the FID before Fourier transformation. This improves the S/N without significantly distorting the peak shape.

-

Phasing and Baseline Correction: Carefully phase the spectrum manually to ensure all peaks have a pure absorption line shape. Apply a polynomial baseline correction to obtain a flat baseline across the entire spectrum, especially around the signals of interest.

Data Analysis and Purity Calculation

The purity of the analyte is calculated using the following formula:

Purity_Analyte (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * Purity_IS (%)

Where:

-

I_Analyte: Integral of the selected analyte signal.

-

I_IS: Integral of the N-methyl signal of this compound.

-

N_Analyte: Number of protons corresponding to the selected analyte signal.

-

N_IS: Number of protons for the N-methyl signal of this compound (which is 3).

-

MW_Analyte: Molecular weight of the analyte.

-

MW_IS: Molecular weight of this compound (85.15 g/mol ).

-

m_Analyte: Mass of the analyte.

-

m_IS: Mass of the internal standard.

-

Purity_IS: Purity of the internal standard.

Caption: Logical flow of the qNMR purity calculation.

4.1. Example Data and Calculation

Let's assume we are determining the purity of "Compound X," a novel drug candidate with the following properties:

-

Molecular Weight (MW_Analyte): 350.4 g/mol

-

A well-resolved triplet at 4.2 ppm corresponding to 2 protons (N_Analyte = 2) is chosen for quantification.

Table 2: Sample Preparation Data

| Compound | Mass (mg) | Molecular Weight ( g/mol ) | Purity (%) |

| Compound X | 15.25 | 350.4 | To be determined |

| This compound | 7.82 | 85.15 | 99.7 |

Table 3: NMR Integration Data

| Compound | Signal Used for Integration | Chemical Shift (ppm) | Number of Protons (N) | Integral Value (I) |

| Compound X | -CH₂- triplet | 4.20 | 2 | 1.00 |

| This compound | N-CH₃ singlet | ~3.6 (in CDCl₃) | 3 | 1.25 |

Calculation:

-

Purity_CompoundX (%) = (1.00 / 1.25) * (3 / 2) * (350.4 / 85.15) * (7.82 / 15.25) * 99.7

-

Purity_CompoundX (%) = 0.8 * 1.5 * 4.115 * 0.513 * 99.7

-

Purity_CompoundX (%) = 2.52 * 99.7

-

Purity_CompoundX (%) = 98.5%

Conclusion